molecular formula C12H9ClO2 B2815857 Methyl 5-chloronaphthalene-1-carboxylate CAS No. 16650-65-0

Methyl 5-chloronaphthalene-1-carboxylate

Cat. No.: B2815857
CAS No.: 16650-65-0
M. Wt: 220.65
InChI Key: MXUGBZRTOXOVNH-UHFFFAOYSA-N
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Description

Methyl 5-chloronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom and a carboxylate ester group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloronaphthalene-1-carboxylate typically involves the esterification of 5-chloronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloronaphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then participate in various biochemical processes. The chlorine atom can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloronaphthalene-1-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical properties and reactivity. This combination allows for specific applications and reactions that may not be possible with other similar compounds .

Properties

IUPAC Name

methyl 5-chloronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUGBZRTOXOVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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